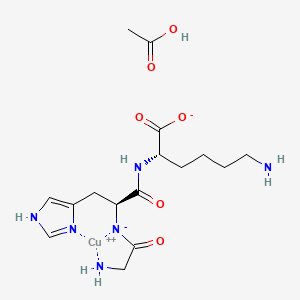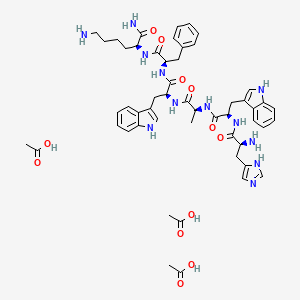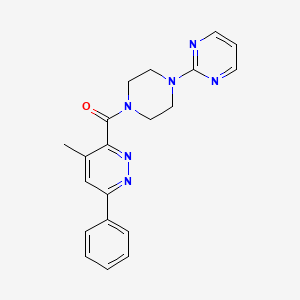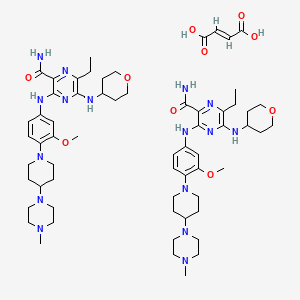![molecular formula C22H20N6 B607697 3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile CAS No. 1200127-66-7](/img/structure/B607697.png)
3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C’]dipyridine-6-Carbonitrile” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel organic compound with a parent nucleus of pyridine [2,3-c]pyrrole was synthesized by 6 experimental steps . New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction data collected at room temperature . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, bromination of a similar compound afforded a brominated derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, [4-(4-methylpiperazin-1-yl)phenyl]methanamine has a molecular weight of 205.3, and a boiling point of 122 - 124 / 0.05mm .Aplicaciones Científicas De Investigación
Synthesis Techniques : A study by Mishriky and Moustafa (2013) detailed the synthesis of a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, demonstrating the potential for creating various derivatives through nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
Structural Characterization : Research by George et al. (1998) on the structural characterization of similar compounds, including 4-(4-Methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile, helps in understanding the molecular structures and potential applications of these compounds (George et al., 1998).
Pharmacological Applications : A study by Subrath et al. (2009) explored the use of similar compounds as inhibitors of PKCtheta, highlighting their potential in pharmaceutical applications (Subrath et al., 2009).
Green Chemistry Applications : Murugesan et al. (2016) discussed the use of a related compound, 2-amino-4-(2-(4-methylpiperazin-1-yl) quinolin-3-yl)-6-phenyl-4H-pyran-3-carbonitriles, in green chemistry, emphasizing the importance of environmentally friendly synthesis methods (Murugesan et al., 2016).
Antimicrobial and Antitumor Activities : Elewa et al. (2021) explored the synthesis of new pyridine derivatives from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile and examined their antimicrobial and antitumor activities, showing the potential medical applications of these compounds (Elewa et al., 2021).
Anticonvulsant Properties : A study by Obniska et al. (2005) investigated the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- derivatives of pyrrolidine-2,5-dione, indicating the neurological applications of these compounds (Obniska et al., 2005).
Safety And Hazards
The safety and hazards of similar compounds have been documented. For example, [4-(4-methylpiperazin-1-yl)phenyl]methanamine has hazard codes H302,H312,H314,H315,H319,H332,H335, indicating various hazards including harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .
Propiedades
IUPAC Name |
12-[4-(4-methylpiperazin-1-yl)phenyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-27-6-8-28(9-7-27)18-4-2-15(3-5-18)16-10-20-19-11-17(12-23)24-14-21(19)26-22(20)25-13-16/h2-5,10-11,13-14H,6-9H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRJSOWSQUNARV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC4=C(NC5=C4C=C(N=C5)C#N)N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylpiperazin-1-Yl)phenyl]-9h-Pyrrolo[2,3-B:5,4-C']dipyridine-6-Carbonitrile | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

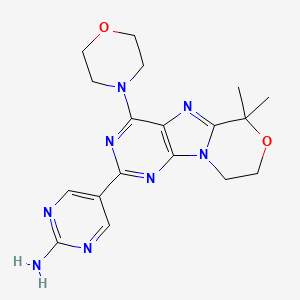
![5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B607617.png)
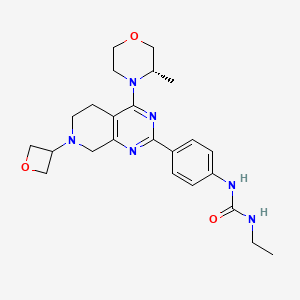

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)
![(R)-N-(4-(3-Aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B607622.png)
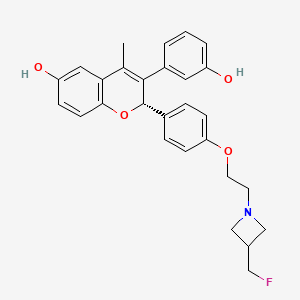
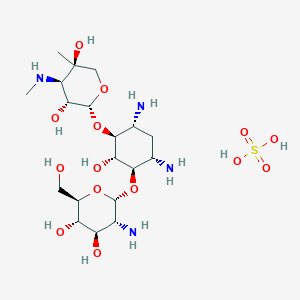

![5-chloranyl-4-[3-oxidanylidene-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1~{H}-pyridazin-6-one](/img/structure/B607630.png)
